2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-ethoxyanilino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-18-10-8-17(9-11-18)25(12-21(26)23-16-6-4-15(2)5-7-16)22-24-19-13-31(27,28)14-20(19)30-22/h4-11,19-20H,3,12-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLMBBWAUKYFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C)C3=NC4CS(=O)(=O)CC4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)-N-(p-tolyl)acetamide is a complex organic molecule characterized by a thiazole moiety and various functional groups that may contribute to its biological activity. This article explores the biological activity of this compound based on available research findings and case studies.
- Molecular Formula: C23H27N3O3S2
- Molecular Weight: 457.6 g/mol
- CAS Number: 866842-47-9
The biological activity of this compound is primarily attributed to its thiazole structure, which has been associated with various pharmacological effects. Thiazole derivatives are known for their potential in:
- Antimicrobial activity
- Anticancer properties
- Anticonvulsant effects
The presence of the 5,5-dioxido group enhances the reactivity of the compound, potentially increasing its efficacy against specific biological targets.
Biological Activity Overview
- Antimicrobial Activity
-
Anticancer Properties
- The thiazole moiety has been linked to anticancer activities. Research indicates that certain thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in cancerous cells .
-
Anticonvulsant Effects
- Some studies suggest that thiazole-containing compounds may possess anticonvulsant properties. These effects are often evaluated through in vivo models where the efficacy of such compounds is tested against induced seizures .
Table 1: Biological Activities of Thiazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3,5-Dimethylphenyl)-5-methylthiazole | Thiazole ring with methyl substitutions | Anticancer |
| N-(5-Methyl-4-phenylthiazol-2-yl)-acetamide | Acetamide linked to thiazole | Anticonvulsant |
| 4-(6-amino-thiazol-2-yl)-benzenesulfonamide | Thiazole with sulfonamide group | Antimicrobial |
Case Study: Antimicrobial Efficacy
A study published in Nature Reviews Drug Discovery highlighted the effectiveness of thiazole derivatives in combating respiratory tract infections. The study demonstrated that compounds similar to 2-((5,5-dioxido...) exhibited significant antibacterial activity against resistant strains .
Case Study: Anticancer Activity
In a clinical trial assessing the anticancer potential of various thiazole derivatives, one particular derivative showed a marked reduction in tumor size in animal models. This suggests that modifications to the thiazole structure can enhance its therapeutic profile .
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Substituent Effects
- 4-Ethoxyphenyl vs. Methylenedioxy () : The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to the methylenedioxy substituent in , which may improve membrane permeability but reduce aqueous solubility .
- p-Tolyl vs.
Research Findings and Implications
While the provided evidence lacks pharmacological data for the target compound, insights from structural analogs suggest:
- Synthetic Complexity: The multi-step synthesis required for the thienothiazole sulfone core (vs. simpler benzothiazoles in ) could impact scalability .
Further studies are necessary to evaluate the target compound’s bioactivity, stability, and pharmacokinetic profile relative to these analogs.
References
Citations are based on the provided evidence IDs:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)-N-(p-tolyl)acetamide to maximize yield and purity?
- Methodology : Utilize multi-step organic synthesis with controlled reaction conditions (e.g., temperature, solvent polarity, and reaction time). Microwave-assisted synthesis can reduce reaction times while minimizing by-products . Monitor progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Optimize stoichiometry of reagents like potassium carbonate in DMF for coupling reactions .
Q. What analytical techniques are critical for characterizing the compound’s structure and confirming synthetic success?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to map hydrogen and carbon environments, and mass spectrometry (MS) for molecular weight validation. Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities . Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O) and acetamide (C=O) stretches .
Q. What strategies are recommended for evaluating the compound’s solubility and stability under physiological conditions?
- Methodology : Test solubility in DMSO (common solvent for in vitro assays) and aqueous buffers (e.g., PBS at pH 7.4). Assess stability via high-performance liquid chromatography (HPLC) or LC-MS over 24–72 hours under controlled temperature (37°C) and humidity .
Advanced Research Questions
Q. How can reaction kinetics and thermodynamics be systematically studied for key synthetic steps of the compound?
- Methodology : Conduct time-resolved in situ monitoring (e.g., via FTIR or Raman spectroscopy) to track intermediate formation. Calculate activation energy (Ea) using the Arrhenius equation under varying temperatures. Thermodynamic stability can be assessed via differential scanning calorimetry (DSC) .
Q. What methodologies are employed to investigate the compound’s interaction with biological targets like enzymes or receptors?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). Perform in vitro enzyme inhibition assays (e.g., IC₅₀ determination) with positive controls (e.g., known thiazole-based inhibitors) . Compare selectivity profiles against structurally related analogs (e.g., fluorophenyl or methoxyphenyl derivatives) .
Q. How do researchers resolve contradictions between computational predictions and experimental data for the compound’s reactivity?
- Methodology : Cross-validate density functional theory (DFT) predictions with experimental kinetics (e.g., Hammett plots for substituent effects). Adjust computational parameters (solvent models, basis sets) to better align with observed reaction outcomes. Iterative validation using crystallographic data (if available) refines electronic structure models .
Q. What experimental approaches are used to validate the proposed mechanism of action in disease models?
- Methodology : Employ gene knockout or siRNA silencing in cellular models to confirm target specificity. Use isotopic labeling (e.g., ¹⁴C or ³H) to trace metabolic pathways. In vivo efficacy studies in rodent models (e.g., inflammation or cancer xenografts) paired with histopathology validate therapeutic potential .
Q. How can advanced computational methods like molecular docking inform the design of analogs with improved selectivity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target active sites. Scaffold-hopping strategies replace the thieno-thiazole core with bioisosteres (e.g., triazolo-isoquinoline) while retaining key pharmacophores. Quantitative structure-activity relationship (QSAR) models prioritize analogs with enhanced logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
